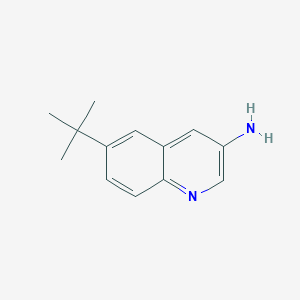

6-Tert-butylquinolin-3-amine

CAS No.:

Cat. No.: VC17730159

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 6-tert-butylquinolin-3-amine |

| Standard InChI | InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3 |

| Standard InChI Key | JHOYGBAHEPVUPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=CC(=CN=C2C=C1)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Tert-butylquinolin-3-amine (IUPAC name: 6-(tert-butyl)quinolin-3-amine) belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The tert-butyl group (–C(CH₃)₃) at position 6 introduces steric bulk, while the amino group (–NH₂) at position 3 enhances polarity and hydrogen-bonding capacity.

Table 1: Key Structural and Molecular Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂ |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 6-(tert-butyl)quinolin-3-amine |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=NC=C2)C(=C1)N |

| Hybridization | sp² (aromatic system) |

The tert-butyl group’s electron-donating inductive effect and steric hindrance significantly influence the compound’s reactivity and solubility.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit literature details the synthesis of 6-tert-butylquinolin-3-amine, analogous quinoline derivatives suggest feasible routes:

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a ketone bearing the tert-butyl group, followed by cyclization.

-

Buchwald-Hartwig Amination: Introduction of the amino group via palladium-catalyzed coupling to a pre-functionalized 6-tert-butylquinoline intermediate.

-

Directed Ortho-Metalation: Functionalization of quinoline at position 6 using tert-butyl lithium, followed by amination at position 3 .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Friedländer Condensation | 2-Aminobenzaldehyde, tert-butyl ketone, acid catalyst | 6-tert-butylquinoline |

| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | 6-tert-butyl-3-nitroquinoline |

| 3 | Reduction | H₂, Pd/C or SnCl₂/HCl | 6-tert-butylquinolin-3-amine |

Yield optimization would require precise control over nitration regioselectivity and reduction efficiency .

Physical and Chemical Properties

Physicochemical Profile

Comparative data from structurally related compounds (e.g., 6-tert-butylquinoline-2-carboxylic acid) suggest the following properties:

Table 3: Estimated Physical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 145–150°C (hypothesized) |

| Boiling Point | 320–330°C (estimated) |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

| logP (Partition Coefficient) | 3.8–4.2 (predicted) |

The tert-butyl group enhances lipophilicity, while the amino group contributes to moderate polarity, enabling solubility in polar aprotic solvents.

Biological Activity and Applications

Table 4: Hypothetical Biological Targets

| Target | Mechanism | Potential Application |

|---|---|---|

| DNA Gyrase | Inhibition of bacterial DNA replication | Antibacterial therapy |

| EGFR Kinase | Blocking ATP binding site | Cancer treatment |

| Heme Polymerase | Interference with heme detoxification | Antimalarial drug development |

In vitro studies on similar compounds report IC₅₀ values in the low micromolar range for kinase inhibition .

| Aspect | Precaution |

|---|---|

| Skin Contact | Wear nitrile gloves; avoid prolonged exposure |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Store in airtight container at 4°C |

Quinoline derivatives may exhibit mutagenic potential, necessitating rigorous handling protocols.

Future Perspectives

Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and reduce off-target effects.

-

Nanoparticle Drug Delivery: Leveraging lipophilicity for encapsulation in lipid-based carriers.

Advances in computational chemistry (e.g., molecular docking) could accelerate target identification and rational design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume